Methyl 2-(3-hydroxy-4-nitrophenyl)acetate Methyl 2-(3-hydroxy-4-nitrophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 256453-84-6
VCID: VC8164887
InChI: InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,11H,5H2,1H3
SMILES: COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate

CAS No.: 256453-84-6

Cat. No.: VC8164887

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate - 256453-84-6

Specification

CAS No. 256453-84-6
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name methyl 2-(3-hydroxy-4-nitrophenyl)acetate
Standard InChI InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,11H,5H2,1H3
Standard InChI Key GKMFAKNUHMDTJS-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O
Canonical SMILES COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O

Introduction

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate, also known by its CAS number 256453-84-6, is a synthetic organic compound that has garnered attention in various chemical and pharmaceutical research contexts. This compound is characterized by its structural components, including a nitrophenyl group and a hydroxy group attached to a phenyl ring, which is further linked to an acetate moiety.

Synthesis and Availability

Methyl 2-(3-hydroxy-4-nitrophenyl)acetate can be synthesized through various organic chemistry methods, although specific synthesis protocols are not widely detailed in the literature. It is available for purchase from chemical suppliers, such as EvitaChem, where it is listed as a screening compound .

Biological and Medicinal Significance

While specific biological activities of Methyl 2-(3-hydroxy-4-nitrophenyl)acetate are not extensively documented, compounds with similar nitrophenyl and hydroxy groups have shown potential in medicinal chemistry. For instance, nitrophenyl derivatives have been explored for their anticancer and antioxidant properties . The presence of a hydroxy group can enhance solubility and potentially influence biological interactions.

Research Findings and Applications

Research on compounds with nitrophenyl groups often focuses on their potential as anticancer and antioxidant agents. For example, studies involving 5,6,7,8-tetrahydroisoquinoline derivatives with nitrophenyl moieties have demonstrated moderate to strong anticancer activity against certain cell lines . Although Methyl 2-(3-hydroxy-4-nitrophenyl)acetate itself has not been extensively studied, its structural features suggest it could be a candidate for similar investigations.

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